molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol

4-[amino(phenyl)methyl]oxan-4-ol

Cat. No.: B8614051
M. Wt: 207.27 g/mol
InChI Key: HTBWYNUHIPFGDA-UHFFFAOYSA-N
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Description

4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a tetrahydropyran ring, an amino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[amino(phenyl)methyl]oxan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol reacts with benzaldehyde in the presence of an acid catalyst like montmorillonite K10 . The reaction conditions typically include a temperature of 70°C, a specific ratio of aldehyde to isoprenol, and the use of solvents such as toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[amino(phenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mTOR kinase, affecting cellular signaling pathways related to growth and proliferation . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the phenylmethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[amino(phenyl)methyl]oxan-4-ol

InChI

InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2

InChI Key

HTBWYNUHIPFGDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(C2=CC=CC=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dihydro-2H-pyran-4(3H)-one (1001 mg, 10 mmol) and triethylamine (0.279 mL, 2.00 mmol) was slowly added TMS-CN (1190 mg, 12.00 mmol) [Caution: exothermic reaction]. After stirring for 1 hour, the mixture was concentrated under reduced pressure. The residue, dissolved in diethyl ether (10 mL), was added dropwise to phenylmagnesium bromide (3M solution in diethyl ether, 4.33 mL, 13.00 mmol). Additional ˜5 mL of diethyl ether was added and the suspension was stirred for ˜4 hour. To the reaction mixture was added very slowly MeOH (3.0 mL), followed by the careful and slow additions of NaBH4 (454 mg, 12.00 mmol) and MeOH (12 mL) in portions (gas development observed). The reaction mixture was stirred overnight and water (˜6 mL) was added carefully, followed by 10% aqueous HCl solution (˜20 mL). The mixture was vigrously stirred for 4 hour and diethyl ether was added. The separated organic layer was extracted with 10% aqueous HCl solution (1× ˜20 mL). The combined aqueous layers were washed with diethylether (2×). The acidic layers were made basic by the addition of 6N aqueous NaOH solution. The milky white mixture was extracted with DCM (1×), ethyl acetate/THF (1:1; 1×) and ethyl acetate (2×). The organic layers (DCM and ethyl acetate solutions independently) were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered off and concentrated under reduced pressure providing crude 4-(amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol, which was directly used in the next reaction without further purification.
Quantity
1001 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.279 mL
Type
reactant
Reaction Step Four
Quantity
1190 mg
Type
reactant
Reaction Step Five
Quantity
4.33 mL
Type
reactant
Reaction Step Six
Name
Quantity
454 mg
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
6 mL
Type
solvent
Reaction Step Ten
Name
Quantity
12 mL
Type
solvent
Reaction Step Eleven

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